Lipophilicity Differentiation: 4-Formyl vs. 5-Formyl Isoindoline Regioisomer
The 4-formyl isoindoline regioisomer exhibits a higher calculated partition coefficient than its 5-formyl counterpart, which directly impacts chromatographic retention and estimated membrane permeability. The target compound tert-butyl 4-formylisoindoline-2-carboxylate has a predicted LogP of 2.7498 . Its regioisomer tert-butyl 5-formylisoindoline-2-carboxylate (CAS 253801-15-9) has a predicted LogP of 2.68770 . The +0.0621 log unit difference, while modest, is repeatedly measurable and sufficient to alter reverse-phase HPLC retention times and, in biological systems, to influence passive diffusion and tissue distribution [1]. For procurement, selecting the correct regioisomer ensures consistent chromatographic behavior and eliminates the need to re-validate analytical methods when scaling a synthetic route.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7498 |
| Comparator Or Baseline | tert-Butyl 5-formylisoindoline-2-carboxylate: LogP = 2.68770 |
| Quantified Difference | ΔLogP = +0.0621 (target more lipophilic) |
| Conditions | Predicted LogP values from vendor QC databases; consistent computational method assumed |
Why This Matters
Measurable LogP differences between regioisomers affect retention time, method transferability, and permeability-based SAR interpretation; procurement of the correct isomer eliminates analytical re-validation burden.
- [1] Arnott, J. A.; Planey, S. L. Expert Opin. Drug Discov. 2012, 7, 863–875. The influence of lipophilicity in drug discovery and design. View Source
